Thyroid Hormone Receptor Antagonist (1-850)

概要

説明

準備方法

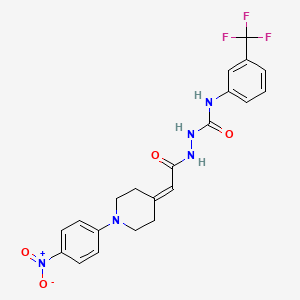

The synthesis of Thyroid Hormone Receptor Antagonist (1-850) involves multiple steps. The key synthetic route includes the formation of the hydrazinyl-carboxamide structure through a series of reactions involving piperidinylidene, nitrophenyl, and trifluoromethylphenyl groups. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require protection from light

化学反応の分析

Thyroid Hormone Receptor Antagonist (1-850) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the nitrophenyl group, potentially altering the compound’s activity.

Substitution: The compound can undergo substitution reactions, particularly at the piperidinylidene and trifluoromethylphenyl groups

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Thyroid Hormone Receptor Antagonist (1-850) is a cell-permeable hydrazinyl-carboxamide compound that functions as a selective and high-affinity thyroid receptor antagonist . It was screened from a library of more than 250,000 compounds as the antagonist of the thyroid hormone receptor with the highest affinity . Thyroid hormone receptor antagonist (1-850) could competitively block T3 (L-triiodothyronine) binding to both TRα and TRβ and suppress T3 mediated interaction of TRα with nuclear receptor coactivator (NRC), preventing the stimulation of gene expression .

Scientific Research Applications

- Hyperthyroidism treatment Directly antagonizing the effect of the thyroid hormone at the receptor level may be a significant improvement for the treatment of hyperthyroid patients .

- Blocking thyroid hormone-dependent gene expression The TR antagonist 1–850 effectively blocked thyroid hormone-dependent gene expression .

- Studies in Tilapia In Tilapia, the co-treatment with 100 nM T3 or T2 reversed the effects of the TR antagonist 1–850, an effect that was blunted at 10 and 20 μM antagonist, probably because 1–850 has a 1000-fold lower affinity than T3 for the receptor .

- ** পড়েছে IGF1 expression** 1–850 effectively blocked IGF1 expression while it increased that of D2, further supporting the idea that both hormones act through a TR pathway .

Data Table

作用機序

Thyroid Hormone Receptor Antagonist (1-850) exerts its effects by competitively blocking the binding of triiodothyronine (T3) to thyroid hormone receptors alpha and beta. This inhibition prevents the interaction of thyroid hormone receptor alpha with nuclear receptor coactivator, thereby blocking the stimulation of gene expression . The compound does not affect the activity of retinoic acid receptor alpha .

類似化合物との比較

Thyroid Hormone Receptor Antagonist (1-850) is unique due to its high selectivity and affinity for thyroid hormone receptors. Similar compounds include:

3,3’,5-Triiodo-L-thyronine: A thyroid hormone that binds to thyroid hormone receptors but does not act as an antagonist

3,3’,5,5’-Tetraiodothyroacetic acid: Another thyroid hormone receptor ligand with different binding properties

Sobetirome: A selective thyroid hormone receptor beta agonist

These compounds differ in their binding affinities, selectivity, and biological effects, highlighting the uniqueness of Thyroid Hormone Receptor Antagonist (1-850) in its specific antagonistic action on thyroid hormone receptors .

生物活性

Thyroid Hormone Receptor Antagonist (1-850), identified by CAS number 251310-57-3, is a small molecule that plays a significant role in modulating the biological activity of thyroid hormone receptors (TRs). This compound has been extensively studied for its effects on various biological pathways, particularly in the context of adipocyte differentiation, hepatic fibrogenesis, and potential therapeutic applications in hyperthyroidism.

| Property | Details |

|---|---|

| CAS Number | 251310-57-3 |

| Empirical Formula | C₂₁H₂₀F₃N₅O₄ |

| Molecular Weight | 435.41 g/mol |

| Form | Yellow solid |

| Purity | ≥98% by HPLC |

| IC<sub>50</sub> | 1.5 µM (in HeLa cells) |

The primary mechanism of action for 1-850 is its antagonistic effect on thyroid hormone receptors, particularly TRα and TRβ. By binding to these receptors, 1-850 inhibits the action of thyroid hormones like triiodothyronine (T3), thereby modulating various metabolic processes.

Key Findings from Research

-

Adipocyte Differentiation :

- In studies involving 3T3-L1 pre-adipocytes, treatment with 1-850 resulted in significant triglyceride accumulation, indicating a potent adipogenic effect. This suggests that antagonism of TR may facilitate adipocyte differentiation through interactions with PPARγ, a key regulator of fat cell development .

- Hepatic Fibrogenesis :

-

Environmental Interactions :

- The compound has been implicated in studies examining the impact of environmental pollutants on thyroid function. Certain environmental mixtures were found to significantly antagonize TR activity, suggesting that exposure could disrupt normal thyroid hormone signaling and contribute to metabolic disorders .

Study on Adipocyte Differentiation

A study assessed the effects of varying concentrations of 1-850 on triglyceride accumulation in 3T3-L1 cells. The results indicated that higher concentrations led to increased lipid droplet formation, affirming the compound's role as a potent TR antagonist.

Hepatic Fibrosis Model

In a model using TRα-deficient mice, administration of 1-850 resulted in enhanced activation of HSCs under profibrogenic conditions. This was evaluated through qRT-PCR and Western blot analyses, which revealed upregulation of fibrogenic markers following treatment with the antagonist .

特性

IUPAC Name |

1-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N5O4/c22-21(23,24)15-2-1-3-16(13-15)25-20(31)27-26-19(30)12-14-8-10-28(11-9-14)17-4-6-18(7-5-17)29(32)33/h1-7,12-13H,8-11H2,(H,26,30)(H2,25,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMAYVNXNKBQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872471 | |

| Record name | Thyroid Hormone Receptor Antagonist (1-850) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251310-57-3 | |

| Record name | Thyroid Hormone Receptor Antagonist (1-850) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。